methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate
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Overview
Description
methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate is an organic compound with a complex structure that includes both methoxy and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .
Scientific Research Applications
methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amino groups, which can inhibit the activity of certain enzymes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its reactivity and applications.
Methyl p-methoxycinnamate: Contains a methoxy group and is used in different applications, such as UV filters.
3-Methoxy-2-methyl-1-propene: Another methoxy-containing compound with distinct chemical properties.
Properties
IUPAC Name |
methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-6-4-5-9(7-10)11(16-2)8-13-12(14)17-3/h4-7,11H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIVCLOQGZFROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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